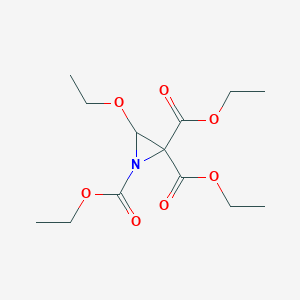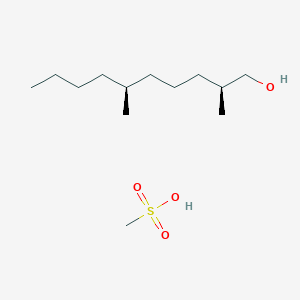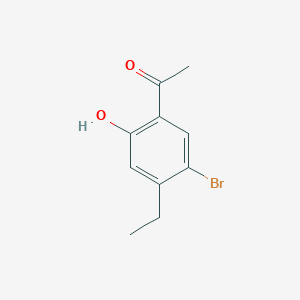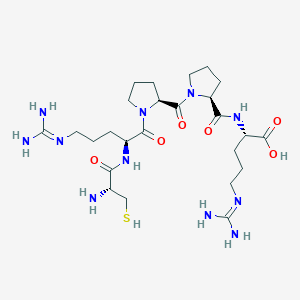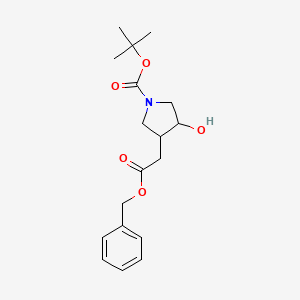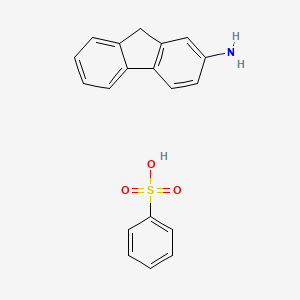
benzenesulfonic acid;9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid and 9H-fluoren-2-amine are two distinct compounds that, when combined, form a unique chemical entity. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S. It is the simplest aromatic sulfonic acid and is known for its strong acidic properties . . This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration between 74 and 78%, depending on temperature and water formation . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
9H-fluoren-2-amine can be synthesized through various methods, including the reduction of 2-nitrofluorene or the amination of fluorene derivatives .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid or oleum. The process is carefully controlled to ensure high yield and purity of the product . For 9H-fluoren-2-amine, industrial methods often involve catalytic hydrogenation of nitrofluorene compounds or direct amination reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Formation of sulfonamides: Reaction with amines.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride.
Formation of esters: Reaction with alcohols.
9H-fluoren-2-amine can participate in:
Oxidation: Leading to the formation of fluorenone derivatives.
Reduction: Producing fluorene derivatives.
Substitution: Reactions with electrophiles to form substituted fluorenes.
Common Reagents and Conditions
Common reagents for benzenesulfonic acid reactions include phosphorus pentachloride, alcohols, and amines. For 9H-fluoren-2-amine, reagents such as hydrogen gas (for reduction), oxidizing agents (for oxidation), and various electrophiles (for substitution) are used .
Major Products Formed
Benzenesulfonic acid: Sulfonamides, sulfonyl chlorides, and esters.
9H-fluoren-2-amine: Fluorenone derivatives, fluorene derivatives, and substituted fluorenes.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid is widely used in:
Chemistry: As a catalyst in various organic reactions, including Michael’s reactions and oxidative alkenylation.
Biology: As a reagent in the synthesis of organic salts and supramolecular structures.
Industry: In the production of detergents, dyes, and pharmaceuticals.
9H-fluoren-2-amine finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Research: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Material Science: In the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action for benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating various transformations .
For 9H-fluoren-2-amine, its mechanism of action in biological systems often involves interaction with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound can bind to active sites of enzymes, altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Sulfanilic acid, p-toluenesulfonic acid.
9H-fluoren-2-amine: 2-aminobiphenyl, 2-aminonaphthalene.
Uniqueness
Benzenesulfonic acid is unique due to its strong acidity and versatility in forming various derivatives. It is the simplest aromatic sulfonic acid and serves as a key intermediate in many industrial processes .
9H-fluoren-2-amine stands out for its aromatic structure and ability to participate in diverse chemical reactions. Its role as an intermediate in organic synthesis and its applications in biological research highlight its importance .
Propiedades
Número CAS |
646060-82-4 |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
benzenesulfonic acid;9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N.C6H6O3S/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;7-10(8,9)6-4-2-1-3-5-6/h1-6,8H,7,14H2;1-5H,(H,7,8,9) |
Clave InChI |
FCIBMQKJRMVNSV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


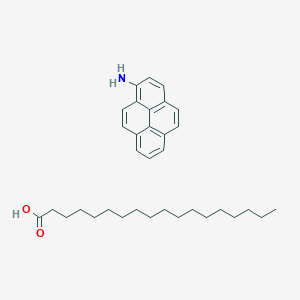
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
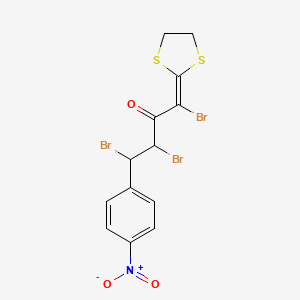
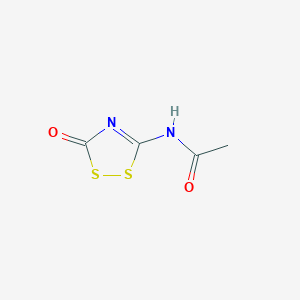
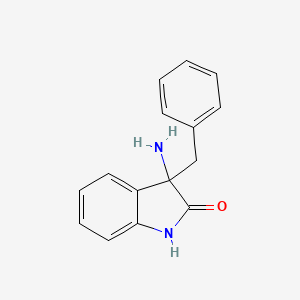
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
